(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone
Description
This compound belongs to a class of piperazine-linked benzimidazole derivatives, characterized by a methanone bridge connecting a 3,4-difluorophenyl group to a piperazine moiety substituted with a benzimidazole methyl group. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as histamine receptors, kinases, and ion channels . The 3,4-difluorophenyl substituent enhances lipophilicity and may improve binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-14-6-5-13(11-15(14)21)19(26)25-9-7-24(8-10-25)12-18-22-16-3-1-2-4-17(16)23-18/h1-6,11H,7-10,12H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOHIUGJRJNNMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with an aldehyde or ketone under acidic conditions to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : The benzimidazole and piperazine rings can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the difluorophenyl group.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the benzimidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like amines or halides, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the benzimidazole and piperazine rings, reduced forms of the difluorophenyl group, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and infectious diseases.
Material Science: : Its unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: : It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological system being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles: The target compound’s benzimidazole core differentiates it from thienopyrazole () or triazole-based analogs ().
- Fluorine Substitution: The 3,4-difluorophenyl group in the target compound may confer higher metabolic stability and target affinity than mono-fluorinated analogs (e.g., 2-fluorophenyl in ) due to increased electron-withdrawing effects .
- Synthetic Complexity : The target compound’s synthesis likely parallels methods in (benzimidazole condensation with aldehydes), whereas and require specialized reagents (e.g., bromothiophene, triazolone precursors) .
Pharmacological and Functional Insights
Table 2: Bioactivity and Target Profiles
Key Observations:
- Receptor Specificity: The target compound’s benzimidazole and piperazine motifs align with dual histamine H1/H4 receptor ligands (e.g., ’s compound with pyridine and methoxybenzyl groups), but its difluorophenyl group may shift selectivity compared to non-fluorinated analogs .
- Antifungal vs. Anti-inflammatory: ’s triazole derivatives target fungal enzymes, whereas thienopyrazole () and benzimidazole () compounds are more associated with mammalian receptor modulation .
Physicochemical and ADMET Considerations
- Metabolic Stability: Piperazine rings are susceptible to oxidation, but fluorination may slow hepatic metabolism compared to ’s phenylthio-propanone derivative .
Biological Activity
The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety, a piperazine ring, and a difluorophenyl group, which contribute to its pharmacological properties. The exploration of its biological activity involves understanding its mechanism of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₂N₄O |
| Molecular Weight | 318.34 g/mol |
| CAS Number | 1171995-68-8 |
Structural Features
The compound's structure can be broken down into three key components:
- Benzimidazole Moiety : Known for its diverse biological activities, including antiviral and anticancer properties.
- Piperazine Ring : Enhances solubility and bioavailability, often utilized in drug design for its pharmacological versatility.
- Difluorophenyl Group : Imparts unique electronic properties that can influence the compound's interaction with biological targets.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Binding : The benzimidazole moiety is known to bind to specific receptors in the body, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes related to metabolic pathways, which could lead to therapeutic effects in conditions such as cancer or inflammation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzimidazole compounds exhibit antimicrobial properties, indicating potential applications in treating infections.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the efficacy of benzimidazole derivatives in inhibiting cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against various cancer types, with IC50 values in the low micromolar range .
- Antimicrobial Properties : Research on piperazine derivatives has shown promising antimicrobial activity. For example, compounds incorporating the piperazine ring demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .
- Anxiolytic Effects : Similar compounds have been tested for anxiolytic properties using animal models. Results indicated that these compounds could reduce anxiety-like behavior significantly compared to controls .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
